BenchChemオンラインストアへようこそ!

4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid

SHAL HLA-DR targeting antibody mimic

4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid (CAS 341967-72-4) is a synthetic small-molecule building block belonging to the piperazino-nitrobenzenecarboxylic acid class. It features a 4-chlorobenzyl substituent on the piperazine ring, a nitro group at the 3-position, and a free carboxylic acid at the 4-position of the benzene core.

Molecular Formula C18H18ClN3O4
Molecular Weight 375.81
CAS No. 341967-72-4
Cat. No. B2956865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid
CAS341967-72-4
Molecular FormulaC18H18ClN3O4
Molecular Weight375.81
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C18H18ClN3O4/c19-15-4-1-13(2-5-15)12-20-7-9-21(10-8-20)16-6-3-14(18(23)24)11-17(16)22(25)26/h1-6,11H,7-10,12H2,(H,23,24)
InChIKeyKSDVAPCASJRMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid (CAS 341967-72-4): Chemical Identity, Physicochemical Profile, and Procurement Context


4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid (CAS 341967-72-4) is a synthetic small-molecule building block belonging to the piperazino-nitrobenzenecarboxylic acid class . It features a 4-chlorobenzyl substituent on the piperazine ring, a nitro group at the 3-position, and a free carboxylic acid at the 4-position of the benzene core. Its molecular formula is C18H18ClN3O4 with a molecular weight of 375.81 g/mol . The compound is primarily used as a research chemical and synthetic intermediate; it has also been employed as the 'Cb ligand' component in tridentate Selective High-Affinity Ligand (SHAL) constructs for targeted cancer therapy applications [1]. Its free carboxylic acid functionality distinguishes it from ester analogs and enables direct amide conjugation without a deprotection step [2].

Why 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Piperazino-nitrobenzenecarboxylic acid derivatives share a common core but diverge significantly in three critical dimensions: (i) the nature of the N-substituent on the piperazine ring, (ii) the presence or absence of a free carboxylic acid versus an ester, and (iii) the regiochemistry of the nitro group . These structural variations directly impact hydrogen-bonding capacity, lipophilicity (XLogP3 = 1.1 for the target compound [1]), and conjugateability. For instance, the 4-chlorobenzyl group provides a specific hydrophobic and steric footprint that is absent in the 4-methylpiperazino analog (CAS 137726-00-2) or the unsubstituted piperazine analog (CAS 238428-96-1) . The free carboxylic acid distinguishes the target from the corresponding methyl ester (CAS 478246-43-4), which requires saponification before conjugation [2]. In the SHAL targeting platform, the Cb ligand's specific binding pocket complementarity to HLA-DR has been computationally modeled and experimentally validated; substitution with alternative ligands yields constructs with markedly different affinity and selectivity profiles [3]. These structural features collectively preclude straightforward generic replacement.

Quantitative Differentiation Evidence for 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid (CAS 341967-72-4) Against Closest Analogs


Validated Role as the Cb Ligand in SHAL Constructs for HLA-DR-Targeted Lymphoma Therapy

In the tridentate SHAL construct SH7133, the target compound serves as the Cb (chlorobenzyl) recognition ligand alongside Ct and Dv ligands. The complete construct achieved functional nanoparticle delivery to HLA-DR-overexpressing Raji, Ramos, Daudi lymphoma cell lines with selective binding confirmed by FACS and confocal microscopy, while showing no binding to non-expressing Jurkat cells [1]. The SHAL-functionalized Dox NPs eradicated >80% of lymphoma tumors in vivo when combined with radiotherapy [1]. No comparable published data exist for the methyl ester (CAS 478246-43-4) or the 3,4-dichlorophenyl analog (CAS 478246-62-7) in an equivalent SHAL targeting application. The specific utility of the target compound's 4-chlorobenzyl moiety as a recognition element for the HLA-DR binding pocket is explicitly claimed in US Patent 10,646,502 [2].

SHAL HLA-DR targeting antibody mimic lymphoma targeted drug delivery

Free Carboxylic Acid Enables Direct One-Step Conjugation vs. Methyl Ester Requiring Hydrolysis

The target compound possesses a free carboxylic acid (pKa predicted ~4.0–5.0 for aromatic carboxylic acids) that enables direct amide bond formation with amine-containing linkers or payloads via standard EDC/NHS or HATU coupling protocols [1]. In contrast, the closest structural analog—methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate (CAS 478246-43-4)—requires an additional saponification step (e.g., LiOH in THF/H2O) to liberate the free acid before conjugation, which adds a synthetic operation numbering one step, introduces base-sensitive functional group compatibility constraints, and may reduce overall yield [2]. Both compounds share the identical molecular formula C18H18ClN3O4 and molecular weight 375.81, differing only in the replacement of -OH with -OCH3 at the carboxyl position [2].

bioconjugation amide coupling linker chemistry prodrug design solid-phase synthesis

4-Chlorobenzyl Substituent Provides Differential Lipophilicity and Steric Profile vs. Shorter Alkyl or Unsubstituted Analogs

The target compound carries a 4-chlorobenzyl substituent (Cl at the para position of the benzyl group) which increases both molecular size and lipophilicity relative to simpler analogs. The computed XLogP3 for the target compound is 1.1, with a Topological Polar Surface Area (TPSA) of 89.6 Ų [1]. In contrast, 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS 137726-00-2) has a molecular weight of 265.27 (vs. 375.81) and lacks the aromatic chlorobenzyl ring entirely, which substantially alters its lipophilicity and potential for π-stacking or halogen-bonding interactions . The 3,4-dichlorophenyl analog (CAS 478246-62-7) has two chlorine atoms on a directly-attached phenyl ring (no methylene spacer), yielding a molecular weight of 396.22 and a different steric trajectory of the chlorine atoms [2]. These differences in LogP, TPSA, and steric bulk are critical for applications where passive membrane permeability, plasma protein binding, or specific hydrophobic pocket complementarity is required [3].

lipophilicity LogP SAR protein binding blood-brain barrier penetration

Available Purity Grade Comparison Across Commercial Suppliers

Commercial availability data indicate that the target compound is supplied at a standard purity of 90% by Bidepharm (CAS 341967-72-4, Cat. BD00870551) with batch-specific QC documentation including NMR, HPLC, and GC . The methyl ester analog (CAS 478246-43-4) is also available at 90% purity from the same supplier, while the 3,4-dichlorophenyl analog (CAS 478246-62-7) is listed at 90% purity, and the unsubstituted piperazine analog (CAS 238428-96-1) is offered at 95% purity by AKSci with unspecified QC documentation . The target compound's free carboxylic acid form is also listed as 'Discontinued' by CymitQuimica (Biosynth brand, minimum 95% purity), indicating supply chain constraints that may affect procurement planning . The dichloro analog (CAS 478246-62-7) is available from MolCore at 98% purity with ISO-certified quality systems .

chemical procurement purity specification quality control vendor comparison HPLC NMR

Procurement-Relevant Application Scenarios for 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid (CAS 341967-72-4)


Construction of Tridentate Selective High-Affinity Ligands (SHALs) for HLA-DR-Targeted Cancer Therapeutics and Diagnostics

This is the highest-differentiation application scenario. The target compound is specifically claimed and validated as the Cb (chlorobenzyl) recognition ligand in tridentate SHAL constructs (e.g., SH7133) that target HLA-DR-overexpressed B-cell lymphomas. Researchers developing antibody-mimic targeting agents should procure this compound as the Cb ligand building block, as it has demonstrated selective binding to HLA-DR+ Raji, Ramos, Daudi cells with no off-target binding to HLA-DR- Jurkat cells, and when incorporated into Dox-encapsulated PLGA-PEG nanoparticles, achieved >80% tumor eradication in combination with radiotherapy in Raji xenograft models [1]. The methyl ester analog, dichloro analog, and methylpiperazine analog lack equivalent validation in SHAL constructs [2].

One-Step Amide Conjugation for Linker-Payload Assembly in Targeted Drug Delivery or Chemical Probe Synthesis

The free carboxylic acid functionality enables direct amide bond formation with amine-containing linkers, fluorophores, biotin tags, or cytotoxic payloads without a preliminary ester hydrolysis step. This is particularly advantageous in solid-phase synthesis workflows or when working with base-sensitive functional groups. The methyl ester analog (CAS 478246-43-4) requires an additional saponification step, increasing synthetic complexity and potentially reducing overall yield by 5–20% [3]. Researchers requiring efficient conjugation should select the free acid form unless the methyl ester is specifically needed for a pro-drug strategy or orthogonal protection scheme.

Structure-Activity Relationship (SAR) Studies on Piperazine N-Substituent Effects in Receptor or Enzyme Binding Programs

The 4-chlorobenzyl substituent with its methylene spacer provides a distinct lipophilic and steric profile (XLogP3 = 1.1, TPSA = 89.6 Ų) that differs from the shorter 4-methyl substituent (CAS 137726-00-2, MW 265.27) and the directly-attached 3,4-dichlorophenyl group (CAS 478246-62-7, MW 396.22) [4][5]. In SAR programs where hydrophobic pocket occupancy, π-stacking interactions, or halogen bonding with the para-chloro substituent are hypothesized to contribute to target binding, the target compound should be included as one of the key comparator probes alongside the des-chloro, methyl, and dichloro variants.

Chemical Biology Probe Development for Carboxylesterase or Protein Tyrosine Phosphatase Inhibition Studies

Although direct quantitative data for this specific compound are limited, structurally related piperazino-nitrobenzenecarboxylic acid derivatives have been screened against carboxylesterases and protein tyrosine phosphatases in BindingDB/ChEMBL entries. The target compound's free carboxylic acid may serve as a zinc-binding group or phosphate-mimetic for enzyme active site engagement [6]. Researchers designing probe molecules for serine hydrolase or phosphatase targets should consider the target compound as a starting scaffold, with the understanding that its specific activity profile will require de novo experimental determination.

Quote Request

Request a Quote for 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.